5-(2-phenylethoxy)-1H-indazole
Description
Significance of the Indazole Heterocyclic System as a Privileged Scaffold in Medicinal Chemistry
The indazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. austinpublishinggroup.com This term is applied to molecular structures that are capable of binding to multiple biological targets, making them highly valuable starting points for the development of new drugs. austinpublishinggroup.com The versatility of the indazole core is demonstrated by its presence in a wide array of compounds exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. nih.govtaylorandfrancis.com
The significance of this scaffold is underscored by its incorporation into several FDA-approved drugs. nih.gov For example, benzydamine (B159093) is a non-steroidal anti-inflammatory drug, while granisetron (B54018) is an antiemetic used to manage nausea and vomiting caused by chemotherapy. nih.gov The success of these and other indazole-containing drugs validates the therapeutic potential of this heterocyclic system and fuels ongoing research into new derivatives. longdom.org The molecular shape, aromaticity, and electrostatic properties of the indazole nucleus play a crucial role in its ability to interact with various enzymes and receptors. longdom.org
Rationale for Investigating Substituted Indazole Derivatives: The Case of 5-(2-phenylethoxy)-1H-indazole
The investigation of substituted indazole derivatives is driven by the goal of optimizing their pharmacological profiles. By strategically adding different functional groups at various positions on the indazole ring, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. longdom.org The substitution pattern is critical, as it dictates how the molecule interacts with its biological target.
The 5-position of the indazole ring is a common site for modification. Research has shown that introducing substituents at this position can lead to compounds with a range of biological effects. For instance, various 5-substituted indazole derivatives have been synthesized and evaluated as potential multitarget drugs for Alzheimer's disease, acting as inhibitors of both cholinesterases and BACE1. nih.govtandfonline.com Other studies have explored 5-nitroindazole (B105863) derivatives for their potential as anticancer and antimicrobial agents. longdom.orgresearchgate.net
The specific choice of a 2-phenylethoxy group at the 5-position of the 1H-indazole core in this compound suggests a deliberate design strategy. The ether linkage provides a degree of flexibility, while the terminal phenyl group introduces a lipophilic and aromatic moiety. This combination could be intended to:
Enhance binding affinity by providing additional hydrophobic and aromatic interactions within the target protein's binding site.
Modulate pharmacokinetic properties , such as absorption, distribution, metabolism, and excretion (ADME).
Explore structure-activity relationships (SAR) to understand how the size, shape, and electronics of the substituent at the 5-position influence biological activity. longdom.org
While specific research findings on this compound are not extensively detailed in the reviewed literature, the rationale for its synthesis and study is firmly rooted in the established principles of medicinal chemistry and the proven potential of 5-substituted indazoles. nih.govlongdom.orgtandfonline.com
Overview of Indazole Tautomerism (1H, 2H, 3H) and Regioisomeric Considerations in Compound Design
A critical aspect of indazole chemistry is tautomerism. austinpublishinggroup.com Indazoles can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. jmchemsci.comaustinpublishinggroup.com The position of the hydrogen atom on the pyrazole (B372694) ring significantly influences the molecule's electronic distribution, physical properties, and biological activity. nih.gov
Generally, the 1H-tautomer is thermodynamically more stable and therefore the predominant form. jmchemsci.comnih.gov However, the tautomeric equilibrium can be influenced by various factors, including the solvent and the nature of substituents on the ring. The distinction is vital because 1H- and 2H-isomers can exhibit different biological profiles.
This leads to significant regioisomeric considerations during the synthesis of N-substituted indazoles. Alkylation of an unsubstituted indazole can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers. nih.gov The development of regioselective synthetic methods is a key challenge and an active area of research in indazole chemistry. nih.govchim.it Controlling the regiochemical outcome is essential for producing a single, well-defined compound, which is a prerequisite for clinical development. The ability to selectively synthesize either the N1- or N2-substituted isomer allows for a systematic exploration of how the substituent's position affects the drug's interaction with its target. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-(2-phenylethoxy)-1H-indazole |
InChI |
InChI=1S/C15H14N2O/c1-2-4-12(5-3-1)8-9-18-14-6-7-15-13(10-14)11-16-17-15/h1-7,10-11H,8-9H2,(H,16,17) |
InChI Key |
UEOVEYPHFQTUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.
¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for 5-(2-phenylethoxy)-1H-indazole would be expected to show distinct signals for the protons on the indazole ring, the phenoxy group, and the ethyl linker.
¹³C NMR identifies the different carbon environments in the molecule. Each unique carbon atom in the indazole and phenylethoxy moieties would produce a distinct peak, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, or attached to an electronegative atom like oxygen or nitrogen). semanticscholar.org
¹⁵N NMR spectroscopy, while less common, would offer direct insight into the electronic environment of the two nitrogen atoms within the indazole ring, helping to distinguish between the N1 and N2 positions. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the elemental formula of a compound with high accuracy by measuring its exact mass-to-charge ratio. For this compound, HRMS would confirm the molecular formula, C₁₅H₁₄N₂O, by providing a precise mass measurement that distinguishes it from other compounds with the same nominal mass. This technique is a standard method for the characterization of newly synthesized indazole derivatives. mdpi.comrsc.org
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:
N-H stretching of the indazole ring.
C-H stretching from the aromatic and aliphatic groups.
C=C stretching within the aromatic rings.
C-O stretching of the ether linkage.
C-N stretching of the indazole ring.
This data provides a fingerprint for the compound, confirming the presence of its key functional groups. mdpi.com
X-ray Crystallography for Structural Elucidation of Indazole-Target Complexes
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. While data for this compound itself is not available, this technique is often applied to understand how indazole derivatives bind to biological targets, such as proteins. If suitable crystals of the compound complexed with a target could be formed, this method would reveal precise bond lengths, bond angles, and the specific intermolecular interactions (e.g., hydrogen bonds, π-stacking) governing the binding.
Elemental Analysis and Electrochemical Assays
Elemental Analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The results for this compound would be expected to align with the calculated theoretical percentages for its molecular formula, C₁₅H₁₄N₂O, thereby providing further confirmation of its identity and purity.
Electrochemical Assays , such as cyclic voltammetry, could be used to study the oxidation and reduction properties of the indazole ring system. This information is valuable for understanding its electronic characteristics and potential involvement in redox processes, but specific data for this compound are not documented in the searched literature.
Computational Chemistry and in Silico Approaches in the Study of 5 2 Phenylethoxy 1h Indazole Analogues
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. biotech-asia.org For indazole derivatives, this method has been instrumental in elucidating their binding modes and affinities with various biological targets.
In studies involving indazole scaffolds, molecular docking analyses have been performed to evaluate their potential as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2). biotech-asia.org For instance, newly designed indazole-based inhibitors have shown promising binding affinities in the active sites of VEGFR-2, identified by their negative binding energy scores. biotech-asia.org These computational investigations help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole derivatives and the amino acid residues of the target protein. biotech-asia.orgnih.gov The process typically involves preparing 2D and 3D structures of the ligands, optimizing their geometry to lower energy states, and then docking them into the active site of the prepared protein structure. nih.gov Software like AutoDock is commonly used for these simulations, and the results are often visualized to understand the precise ligand-receptor interactions. nih.govacs.org
| Indazole Analogue | Target Protein | Key Findings |
|---|---|---|
| Indazole Scaffolds | VEGFR-2 (PDB IDs: 4AGD, 4AG8) | Exhibited good binding affinity and favorable interactions, suggesting potential as VEGFR-2 inhibitors. biotech-asia.org |
| Benzimidazole-pyrazole hybrids | B-cell lymphoma (BCL-2; PDB ID: 4LXD) | Demonstrated significant binding affinity with a binding energy of -8.65 kcal/mol. acs.org |
| 1H-indazole derivatives | Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1) | Compounds with difluorophenyl and p-tolyl groups showed high binding energies of -9.11 kcal/mol and -8.80 kcal/mol, respectively. innovareacademics.in |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
For indazole analogues, MD simulations have been employed to validate the stability of docking poses and to observe the dynamic interactions with the target protein. innovareacademics.in For example, a 100 ns MD simulation of a potent 1H-indazole derivative complexed with the COX-2 enzyme indicated that the compound remained stably bound within the active site. innovareacademics.innih.gov The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. mdpi.com A stable RMSD suggests that the system has reached equilibrium. mdpi.com Furthermore, MD simulations can reveal crucial information about the flexibility of different parts of the protein upon ligand binding, which can influence the biological activity of the compound. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. impactfactor.org This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.
3D-QSAR for Steric and Electrostatic Map Generation
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for ligand binding. impactfactor.org These techniques generate 3D contour maps that highlight regions where modifications to the ligand structure would likely enhance or diminish its activity. impactfactor.org For instance, in studies of other heterocyclic compounds, CoMFA and CoMSIA models have successfully predicted biological activities with high correlation coefficients, indicating the importance of steric and electrostatic fields for ligand-receptor interactions. impactfactor.org These models are instrumental in the rational design of more potent analogues. impactfactor.org
Pharmacophore Modeling for Receptor-Based Design and Lead Optimization
Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. unina.it This approach can be either ligand-based, derived from a set of active compounds, or structure-based, derived from the ligand-receptor complex. researchgate.net
For analogues of indazoles, pharmacophore models have been developed to guide the discovery of new inhibitors. For example, a study on Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs) as potential estrogen receptor alpha (ERα) inhibitors utilized ligand-based pharmacophore modeling. ugm.ac.id The best pharmacophore model, consisting of features like hydrophobic regions, hydrogen bond acceptors, and aromatic interactions, was used to screen a library of compounds to identify new potential hits. ugm.ac.id Similarly, structure-based pharmacophore models can be generated from the crystal structure of a target protein in complex with a ligand, defining the key interaction points within the active site. nih.gov These models serve as 3D queries for virtual screening of large compound databases to find novel scaffolds. nih.govresearchgate.net
| Study | Target | Key Pharmacophoric Features |
|---|---|---|
| Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs) ugm.ac.id | Estrogen Receptor Alpha (ERα) | One hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id |
| Akt2 Inhibitors nih.gov | Akt2 | Two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Electrostatic Potential Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. mdpi.com It provides valuable insights into molecular geometry, orbital energies, and electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions. researchgate.net
DFT calculations have been applied to various indazole derivatives to study their electronic properties. beilstein-journals.orgbeilstein-journals.org These calculations can determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scispace.com MEP analysis helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is critical for understanding how it will interact with a biological target. nih.gov For example, DFT studies on indazole derivatives have provided a sound basis for experimental observations regarding their reactivity and have been used to rationalize the regioselectivity of chemical reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov
Preclinical Biological Activity and Mechanistic Investigations of Indazole Derivatives
Enzyme and Receptor Target Identification and Modulation
Comprehensive searches of scientific databases and patent literature did not yield any specific data regarding the enzymatic or receptor targets of 5-(2-phenylethoxy)-1H-indazole. The following subsections outline the areas where no information was found.
Protein Kinase Inhibition Profiles
There are no available studies that have profiled the inhibitory activity of this compound against a panel of protein kinases. Therefore, its potential to inhibit kinases such as Fibroblast Growth Factor Receptor (FGFR), Extracellular signal-regulated kinase (ERK), Hypoxia-inducible factor-1 alpha (HIF-1α), Mitogen-activated protein kinase 1 (MAPK1), Tropomyosin receptor kinase (TRK), Glycogen synthase kinase-3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), Janus kinase 2 (JAK2), Cell division cycle 7-related protein kinase (Cdc7), TTK protein kinase (TTK), Pim kinases, Aurora kinases, Bcr-Abl, Carbonic Anhydrase, or Haspin is currently unknown.
While various other indazole derivatives have been patented and studied as inhibitors of kinases like GSK-3 and ROCK, these findings cannot be extrapolated to this compound without specific experimental evidence. google.com
Indoleamine-2,3-dioxygenase 1 (IDO1) Enzyme Inhibition Mechanisms
No published research has investigated the potential for this compound to inhibit the enzyme Indoleamine-2,3-dioxygenase 1 (IDO1). Consequently, there is no information on its mechanism of action in this context. Although other indazole-containing compounds have been explored as IDO1 inhibitors, specific data for this compound is absent. nih.govfrontiersin.org
Hormone Receptor Modulation (e.g., Estrogen Receptor Alpha)
The modulatory effects of this compound on hormone receptors, including Estrogen Receptor Alpha (ERα), have not been documented in the scientific literature. Studies on other nonsteroidal indazole derivatives have shown high affinity and selectivity for ERβ, but similar investigations for this compound are not available. nih.gov
Transient Receptor Potential (TRP) Channel Antagonism (e.g., TRPA1)
There is no evidence to suggest that this compound acts as an antagonist of Transient Receptor Potential (TRP) channels, such as TRPA1. While other indazole derivatives have been identified as TRPA1 antagonists, this specific compound has not been studied in this capacity. mdpi.comresearchgate.net
Other Enzyme System Interactions
No studies have been found that detail the interactions of this compound with other enzyme systems, including Human Serum Paraoxonase 1, Lactoperoxidase, Cyclooxygenase-2, Monoamine Oxidases, or DNA Gyrase B.
Cellular Assays for Antiproliferative and Apoptotic Responses
There is no published data from cellular assays to determine the antiproliferative or apoptotic effects of this compound on any cancer cell lines. While some novel polysubstituted indazoles have demonstrated antiproliferative and apoptotic activities in various cancer cell lines, these findings are not specific to this compound.
Inhibition of Cancer Cell Proliferation and Colony Formation
Indazole derivatives have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines.
One study reported the synthesis and evaluation of a series of indazole derivatives, among which compound 2f showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.org Treatment of the 4T1 breast cancer cell line with compound 2f resulted in the inhibition of both cell proliferation and colony formation. rsc.org
Another series of novel indazole derivatives, 6a-v , were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines. nih.gov Compounds 6f , 6i , 6j , 6s , and 6n were identified as the most effective, with GI50 values of 0.77, 0.86, 1.05, 1.05, and 1.07 µM, respectively, which were comparable to the control drug doxorubicin (B1662922) (GI50 = 1.10 µM). nih.gov
Furthermore, a series of 1H-indazole-3-amine derivatives were designed and synthesized, with compound 6o exhibiting a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) and showing good selectivity over normal HEK-293 cells (IC50 = 33.2 µM). mdpi.comnih.gov In a separate study, 6-substituted aminoindazole derivatives were synthesized, and compound 36 displayed potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 µM. rsc.org
The antiproliferative activity of 3-amino-1H-indazole derivatives was also investigated, with compound W24 showing broad-spectrum activity against four cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov
Table 1: Inhibitory Activity of Selected Indazole Derivatives on Cancer Cell Lines
| Compound | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| 2f | Various | 0.23–1.15 | rsc.org |
| 6f | 4 human cancer cell lines | 0.77 | nih.gov |
| 6i | 4 human cancer cell lines | 0.86 | nih.gov |
| 6j | 4 human cancer cell lines | 1.05 | nih.gov |
| 6s | 4 human cancer cell lines | 1.05 | nih.gov |
| 6n | 4 human cancer cell lines | 1.07 | nih.gov |
| 6o | K562 | 5.15 | mdpi.comnih.gov |
| 36 | HCT116 | 0.4 ± 0.3 | rsc.org |
| W24 | HT-29, MCF-7, A-549, HGC-27 | 0.43-3.88 | nih.gov |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Induction of Apoptosis and Related Molecular Pathways (e.g., Caspase-3, Bax, Bcl-2)
A key mechanism through which indazole derivatives exert their anticancer effects is the induction of apoptosis.
Compound 2f was found to dose-dependently promote apoptosis in 4T1 cells. rsc.org This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org Similarly, compound 6o induced apoptosis in K562 cells in a dose-dependent manner, which was linked to the inhibition of Bcl-2 family members and the p53/MDM2 pathway. mdpi.comnih.gov
The 3-amino-1H-indazole derivative W24 also induced apoptosis in HGC-27 cells by regulating the expression of Cyclin B1, BAD, and Bcl-xL. nih.gov Another study on novel 3-(Indol-2-yl) indazole derivatives, specifically SMT-A07 , demonstrated potent antitumor activity with IC50 values ranging from 0.09 to 1.19 μM in five leukemia cell lines. nih.gov SMT-A07 induced apoptosis in HL60 and NB4 cells through the activation of the caspase cascade, including the cleavage of procaspase-8, procaspase-3, Bid, and PARP. nih.gov
Furthermore, two lead compounds, TRT-0029 and TRT-0173 , were shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells by inhibiting the MKK7-TIPRL interaction. oncotarget.com
Modulation of Mitochondrial Membrane Potential and Reactive Oxygen Species Production
Indazole derivatives have been shown to modulate mitochondrial function, a critical aspect of apoptosis induction.
Compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells. rsc.org The 3-amino-1H-indazole derivative W24 also induced changes in intracellular ROS and mitochondrial membrane potential in HGC-27 cells. nih.gov The collapse of the mitochondrial membrane potential is a key event in the mitochondrial permeability transition, which leads to the release of pro-apoptotic factors. nih.govchem-agilent.comnih.gov
Lonidamine, an indazole carboxylate, has been investigated for its ability to target the adenine (B156593) nucleotide translocase (ANT) to induce mitochondria-mediated apoptotic cell death. nih.govmdpi.com It is known to trigger the opening of the mitochondrial permeability transition pore in a cyclosporin (B1163) A-sensitive manner. mdpi.com
In Vitro Antimicrobial and Antiparasitic Efficacy
Beyond their anticancer properties, indazole derivatives have demonstrated a broad spectrum of antimicrobial and antiparasitic activities.
Antibacterial and Antifungal Spectrum
A variety of indazole derivatives have been synthesized and tested against numerous bacterial and fungal strains. mdpi.comresearchgate.net
A series of N-methyl-3-aryl indazoles (5a-5j ) were screened for their in vitro antimicrobial properties against four bacterial strains (Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium) and one fungal strain (Candida albicans). semanticscholar.orgorientjchem.org Several of these compounds exhibited moderate to good antimicrobial activity. semanticscholar.orgorientjchem.org Specifically, compounds 5i , 5f , and 5a showed superior activity against Xanthomonas campestris, while compounds 5j , 5a , and 5h were effective against Bacillus megaterium. orientjchem.org
In another study, newly designed indazole derivatives were evaluated for their antibacterial activity against B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. researchgate.net Substituted compounds I5 , I9 , and I13 exhibited significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) value of 50μg/mL. researchgate.net
Furthermore, two 2,3-diphenyl-2H-indazole derivatives (18 and 23 ) showed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com
Table 2: Antimicrobial Activity of Selected Indazole Derivatives
| Compound(s) | Target Microorganism(s) | Activity | Reference |
|---|---|---|---|
| 5i, 5f, 5a | Xanthomonas campestris | Superior activity | orientjchem.org |
| 5j, 5a, 5h | Bacillus megaterium | Excellent activity | orientjchem.org |
| I5, I9, I13 | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | MIC = 50μg/mL | researchgate.net |
| 18, 23 | Candida albicans, Candida glabrata | Growth inhibition | mdpi.com |
MIC: Minimum Inhibitory Concentration
Antiprotozoal and Antileishmanial Activity
Indazole derivatives have emerged as promising candidates for the treatment of parasitic diseases.
A set of 2H-indazole derivatives were tested against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com The biological evaluations revealed that these compounds possess potent antiprotozoal activity, with many being more potent than the reference drug metronidazole (B1676534). mdpi.com For instance, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com
In the context of leishmaniasis, a series of 3-chloro-6-nitro-1H-indazole derivatives were evaluated for their in vitro antileishmanial activity against three Leishmania species. nih.gov Several derivatives exhibited strong to moderate activity against L. infantum. nih.gov Another study focused on 5-nitroindazole (B105863) derivatives and their activity against Leishmania amazonensis, with some compounds showing significant inhibitory potential. nih.gov
Furthermore, indazole N-oxide derivatives have been synthesized and studied for their antichagasic and leishmanicidal properties. researchgate.net
Antiviral Activity (e.g., Anti-HIV)
For example, certain indazole derivatives have been reported to possess anti-HIV activity. researchgate.net More recently, N-arylindazole-3-carboxamide derivatives have been synthesized and evaluated as novel antiviral agents against SARS-CoV-2. nih.gov Among them, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) exhibited a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. nih.gov This highlights the potential of the indazole core as a template for the development of new antiviral agents. nih.gov
Antitubercular Activity
There is currently no publicly available scientific literature detailing the preclinical evaluation of this compound for antitubercular activity. Extensive searches of chemical and biological databases did not yield any studies investigating the efficacy or mechanism of action of this specific compound against Mycobacterium tuberculosis or other mycobacterial strains.
While the broader class of indazole derivatives has been a subject of interest in the development of new therapeutic agents, including those with potential antimicrobial properties, specific data for the this compound derivative remains absent from the reviewed literature. researchgate.netnih.gov Therefore, its potential as an antitubercular agent is undetermined.
Anti-inflammatory and Neuroprotective Potential
Comprehensive searches of scientific databases and peer-reviewed literature did not identify any preclinical studies investigating the anti-inflammatory or neuroprotective potential of this compound. Consequently, there is no available data on its efficacy in models of inflammation or neurodegeneration.
Structure Activity Relationship Sar Elucidation for 5 2 Phenylethoxy 1h Indazole Analogues
Influence of Indazole Core Substitution Patterns on Biological Potency and Selectivity
The indazole nucleus is a versatile scaffold in medicinal chemistry, and substitutions on this core significantly impact the biological profile of its derivatives. nih.govresearchgate.net The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in many biologically active compounds. nih.gov
Substitutions at Various Positions:
C3-Position: The presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the indazole ring has been shown to be crucial for potent inhibitory activities against certain enzymes. nih.gov
C4 and C6-Positions: Substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov For instance, a bromo-substitution at the 6-position has been noted in potent derivatives. nih.gov
C5-Position: The nature of the substituent at the C-5 position is critical. In a study on 1H-indazole-3-amine derivatives, replacing a 3-fluorophenyl group at C-5 with a 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl group led to a decrease in inhibitory activity against the K562 cancer cell line. nih.gov
C7-Position: The introduction of an iodo-group at the C7-position has been explored, with derivatives showing potential anticancer and anti-inflammatory properties. vulcanchem.com
N1-Position: N-alkylation of the indazole ring can influence activity. For example, N-methylation of certain nitro-indazole derivatives was found to diminish their nitric oxide synthase (NOS) inhibitory activity. researchgate.net In other cases, the introduction of groups like a cyclobutyl group at the N1-position enhanced potency in selective estrogen receptor degraders. nih.gov
Impact on Selectivity:
The substitution pattern on the indazole core can also dictate selectivity for different biological targets. For instance, fluorination of the aromatic ring in indazole derivatives has been shown to increase inhibitory potency and selectivity for inducible nitric oxide synthase (NOS-II) over neuronal nitric oxide synthase (NOS-I). researchgate.net Specifically, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole demonstrated significant inhibition of NOS-II activity without affecting NOS-I activity. researchgate.net
Table 1: Influence of Indazole Core Substitution on Biological Activity
Role of the Phenylethoxy Moiety at the C-5 Position in Ligand-Target Interactions
The phenylethoxy group at the C-5 position is a significant feature that often engages in crucial interactions within the binding site of a biological target. This moiety can participate in hydrophobic interactions and hydrogen bonding, which are key in stabilizing the ligand-target complex. plos.org
In the context of protein kinase inhibitors, the ethoxy linker provides flexibility, allowing the phenyl ring to orient itself optimally within a hydrophobic pocket of the ATP binding site. mdpi.com The phenyl ring itself can form π-π stacking or hydrophobic interactions with aromatic residues of the target protein.
Stereochemical Considerations and Activity Modulation
Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical agents, and 5-(2-phenylethoxy)-1H-indazole analogues are no exception. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a chiral biological target, such as a receptor or enzyme.
For instance, in studies of allosteric modulators of G protein-coupled receptors (GPCRs), minor differences in the stereochemistry of bicyclic analogues, specifically at a bridgehead carbon, have resulted in a switch from positive allosteric modulator (PAM) to negative allosteric modulator (NAM) activity. nih.gov This highlights how a change in the spatial orientation of a substituent can lead to divergent pharmacological effects.
While specific stereochemical studies on this compound itself are not extensively detailed in the provided results, the principles derived from analogous systems are highly relevant. The synthesis of enantiomerically pure compounds and their subsequent biological evaluation are crucial steps in SAR studies to determine if one enantiomer is significantly more potent or has a different pharmacological profile than the other.
Identification of Key Pharmacophoric Features for Optimized Biological Activity
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. schrodinger.com For indazole-based compounds, several key pharmacophoric features have been identified.
A typical pharmacophore model for kinase inhibitors, a common target class for indazole derivatives, often includes:
Hydrogen Bond Acceptors (HBA): These are crucial for interacting with the hinge region of the kinase ATP binding site. mdpi.com The nitrogen atoms of the indazole ring can act as HBAs.
Hydrogen Bond Donors (HBD): The N-H of the indazole ring is a common HBD, forming a critical hydrogen bond with backbone carbonyls in the hinge region of kinases. nih.govacs.org
Hydrophobic/Aromatic Regions: The indazole ring itself and the phenyl ring of the phenylethoxy moiety serve as hydrophobic features that interact with non-polar pockets in the target protein. ugm.ac.idugm.ac.id
Exclusion Volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the target. mdpi.com
A pharmacophore model for estrogen receptor alpha (ERα) inhibitors based on indazole analogues identified one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as key elements. ugm.ac.idugm.ac.id Similarly, for FGFR1 inhibitors, the indazole core was identified as a key pharmacophore, with the NH of the indazole forming a hydrogen bond with the backbone carbonyl of a glutamate (B1630785) residue. nih.gov The presence of a hydrogen bond donor in a substituent, such as a phenol, was also found to be crucial for activity. nih.gov
Table 2: Key Pharmacophoric Features for Indazole Analogues
Future Research Directions and Therapeutic Potential of 5 2 Phenylethoxy 1h Indazole
Development of Novel Indazole Architectures and Modification Strategies
The therapeutic efficacy of indazole-based compounds is highly dependent on their molecular structure. nih.gov Future research into 5-(2-phenylethoxy)-1H-indazole will likely involve systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The development of novel indazole architectures is a key strategy for expanding the therapeutic utility of this class of compounds.
Key modification strategies that could be applied to the this compound scaffold include:
Functionalization of the Indazole Core : Modern synthetic methods, such as metal-promoted C-H functionalization and annulation processes, offer atom-economical routes to create structurally diverse indazoles. nih.gov Applying these techniques to the this compound core could generate a library of novel derivatives with varied substituents on the benzene and pyrazole (B372694) rings.
Modification of the Phenylethoxy Side Chain : The 2-phenylethoxy group at the 5-position is a prime site for modification. Altering the length of the alkyl chain, substituting the phenyl ring with various electron-donating or electron-withdrawing groups, or replacing the phenyl ring with other heterocyclic systems could significantly impact the compound's interaction with biological targets.
Bioisosteric Replacement : The indazole nucleus itself can act as a bioisostere for other chemical groups, such as the catechol moiety, which is important for ligands acting on phosphodiesterase-4 (PDE-4) receptors. sci-hub.se Similarly, other parts of the this compound molecule could be replaced with bioisosteres to improve its drug-like properties.
These strategies are crucial for establishing comprehensive Structure-Activity Relationships (SAR), which are vital for optimizing lead compounds. nih.govresearchgate.net
Table 1: Examples of Bioactive Indazole Derivatives and Their Modifications
| Compound Class | Modification Strategy | Resulting Biological Activity |
| 3-(Pyrazin-2-yl)-1H-indazole derivatives | Replacement of a piperidine moiety with 2-aminopiperidine | Improved metabolic stability while exploring potency against Pim kinases. nih.gov |
| 5-(2-(Trifluoromethyl)phenyl)indazoles | Addition of substituents at the 6-position of the indazole ring | Greatly improved in vitro activity as TRPA1 antagonists. nih.gov |
| Indazole-based urea derivatives | Introduction of substituted toluidines as starting materials | Development of antagonists for the melanin-concentrating hormone receptor 1 (MCHR1). nih.gov |
| 1H-Indazole-based derivatives | Fragment-led de novo design | Inhibition of Fibroblast growth factor receptors (FGFRs). nih.gov |
Exploration of Emerging Pharmacological Targets for Indazole Derivatives
The indazole scaffold is versatile, with derivatives showing activity against a wide array of biological targets. nih.govsemanticscholar.org While the specific targets of this compound are yet to be fully elucidated, research on related compounds points to several promising areas of investigation. The broad spectrum of pharmacological activities associated with indazoles includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netnih.gov
Future research should explore the potential of this compound and its derivatives to modulate emerging pharmacological targets, such as:
Protein Kinases : Many indazole derivatives are potent kinase inhibitors. nih.gov Targets of interest include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Pim kinases. nih.govnih.gov Given that kinase dysregulation is a hallmark of cancer, this remains a primary area for therapeutic development. nih.gov
Histone Deacetylases (HDACs) : Novel indazole derivatives have been designed as potent HDAC inhibitors, which are a class of enzymes involved in epigenetic regulation and are validated targets for cancer therapy. nih.gov
Transient Receptor Potential (TRP) Channels : Certain indazole derivatives have been identified as antagonists of the TRPA1 ion channel, a target for treating inflammatory pain. nih.gov
Nitric Oxide Synthase (NOS) : The indazole nucleus is a key feature in selective inhibitors of nitric oxide synthase, which have potential applications in treating inflammatory conditions. nih.govsci-hub.se
G Protein-Coupled Receptors (GPCRs) : Indazole derivatives have been developed as selective agents for serotonin receptors (5-HT), indicating their potential for treating central nervous system disorders, pain, and vascular conditions. sci-hub.se
Investigating the activity of this compound against these and other novel targets could uncover new therapeutic applications.
Table 2: Selected Pharmacological Targets for Indazole Scaffolds
| Target Class | Specific Target Example(s) | Therapeutic Area |
| Protein Kinases | VEGFR-2, EGFR, FGFR1, Pim-1 | Oncology. nih.gov |
| Epigenetic Modulators | Histone Deacetylase 1 (HDAC1) | Oncology. nih.gov |
| Ion Channels | Transient Receptor Potential A1 (TRPA1) | Pain, Inflammation. nih.gov |
| Enzymes | Nitric Oxide Synthase (NOS) | Inflammation. sci-hub.se |
| Receptors | Serotonin 5-HT Receptors | Neurology, Vascular Disorders. sci-hub.se |
| Peptidoglycan Synthesis | Glutamate (B1630785) Racemase | Infectious Disease (Tuberculosis). nih.gov |
Advancements in Targeted Therapeutic Strategies based on Indazole Scaffolds
Building on the versatility of the indazole scaffold, future research can leverage advanced therapeutic strategies to design highly specific and effective treatments. For a molecule like this compound, this involves moving beyond single-target inhibition to more sophisticated approaches.
Promising therapeutic strategies for the future development of indazole-based drugs include:
Multi-Target Inhibitors : Designing single molecules that can modulate multiple disease-relevant targets is an emerging paradigm, particularly in complex diseases like cancer. Indazole derivatives have shown potential as multi-kinase inhibitors, targeting pathways such as angiogenesis and tumor proliferation simultaneously. nih.gov
Fragment-Based Drug Design (FBDD) : This approach uses small molecular fragments to identify key binding interactions, which can then be grown or combined to create potent and selective lead compounds. FBDD has been successfully used to discover indazole-based inhibitors for targets like FGFR kinases. nih.gov
Covalent Inhibitors : Developing inhibitors that form a covalent bond with their target can lead to prolonged duration of action and increased potency. This strategy has been applied to indazole-based compounds to target drug-resistant forms of EGFR. nih.gov
Targeted Delivery and Prodrugs : To improve efficacy and reduce off-target effects, this compound could be incorporated into prodrug formulations or targeted delivery systems. For instance, ruthenium-based complexes containing indazole ligands are being explored as prodrugs that are activated in the reducing environment of tumors. mdpi.com
The application of these advanced strategies to the this compound scaffold could lead to the development of next-generation therapeutics with superior efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-phenylethoxy)-1H-indazole, and what intermediates are critical for yield optimization?
- Methodological Answer : Common routes involve Friedel-Crafts acylation followed by indazole ring closure using hydrazine hydrate. For example, substituted benzoic acid derivatives can be converted to acid chlorides, which undergo Friedel-Crafts reactions with aromatic substrates. Subsequent hydrazine treatment facilitates cyclization . Key intermediates include nitro-substituted ketones (e.g., 2-chloro-5-nitrobenzoyl derivatives), where nitro groups are reduced to amines post-cyclization using Raney nickel/hydrazine . Yield optimization requires precise control of reaction time, temperature (reflux conditions in DMF or iPrOH), and stoichiometric ratios of hydrazine hydrate.
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for indazole rings) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substitution patterns. For example, aromatic protons in the 6.5–8.5 ppm range and methylene protons from the phenylethoxy group at ~4.5 ppm .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., APCI-HRMS for exact mass determination) .
- Elemental Analysis : Ensures purity by matching calculated vs. experimental C/H/N percentages .
Q. How is in vitro biological activity evaluated for this compound derivatives?
- Methodological Answer : Standard assays include:
- Antimicrobial Screening : Agar dilution or microbroth dilution methods against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
- Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., MAO or D-amino acid oxidase inhibition via substrate turnover rates) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) .
Advanced Research Questions
Q. How can regioselectivity challenges during indazole ring closure be addressed in complex synthetic pathways?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, electron-withdrawing groups (e.g., nitro) at specific positions direct hydrazine attack during cyclization. Using sterically hindered solvents (e.g., DMF) or catalysts (e.g., AlCl₃ in Friedel-Crafts) can favor desired regioisomers . Computational modeling (DFT) of transition states may predict favorable pathways, as demonstrated in similar indazole syntheses .
Q. What computational strategies predict the binding affinity of this compound derivatives with target proteins?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., binding to tubulin or 5-HT₄ receptors). Pose validation via RMSD clustering ensures reproducibility .
- QSAR Modeling : Electron-withdrawing substituents (e.g., halogens) on the phenyl ring correlate with enhanced activity in kinase inhibition, as shown in SAR studies .
- DFT Calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to optimize pharmacophores .
Q. How do contradictory results in structure-activity relationship (SAR) studies for indazole derivatives arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from divergent assay conditions or substituent electronic effects. For example:
- Substituent Position : 3-Substituted indazoles may show higher tubulin inhibition than 1-substituted analogs due to steric compatibility with binding pockets .
- Assay Variability : Standardize protocols (e.g., consistent cell lines or enzyme sources) and validate hits via orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. What strategies improve the pharmacokinetic properties of this compound derivatives for in vivo studies?
- Methodological Answer :
- Salt Formation : Oxalate salts enhance solubility, as seen in large-scale processes for related indazole-based 5-HT₄ ligands .
- Prodrug Design : Esterification of hydroxyl groups improves bioavailability (e.g., acetate prodrugs hydrolyzed in vivo) .
- Metabolic Stability : Introduce fluorine atoms or piperazine rings to reduce CYP450-mediated degradation .
Q. How can scale-up synthesis of this compound derivatives maintain purity and yield?
- Methodological Answer :
- Process Optimization : Replace hazardous reagents (e.g., SOCl₂) with safer alternatives (e.g., PCl₃) for acid chloride formation .
- Continuous Flow Chemistry : Reduces side reactions in Friedel-Crafts steps by controlling residence time .
- Crystallization Control : Polymorph screening ensures consistent solid-state properties, critical for API stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
